
4-(5-chlorothiophen-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chlorothiophen-2-yl)-1H-pyrazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic aromatic organic compound with a pyrazole ring and a thiophene ring attached to it. It has been synthesized using various methods and has shown promising results in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-pyrazole is still being studied. However, it has been found to have a strong affinity for certain proteins and enzymes in the body. This has led to its potential applications in the development of new drugs and in the study of various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potential applications in the treatment of cancer, as well as in the development of new antibiotics. It has also been found to have potential applications in the study of various biological processes, including protein synthesis and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-chlorothiophen-2-yl)-1H-pyrazole in lab experiments include its potential applications in the development of new drugs, as well as in the study of various biological processes. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
The potential future directions for 4-(5-chlorothiophen-2-yl)-1H-pyrazole include further research into its mechanism of action, as well as its potential applications in the development of new drugs and in the study of various biological processes. It may also have potential applications in the development of new antibiotics and in the treatment of cancer. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrazole has been achieved using various methods. One of the most common methods is the reaction between 5-chlorothiophene-2-carboxylic acid and hydrazine hydrate in the presence of a catalyst. Other methods include the reaction between 5-chlorothiophene-2-carboxylic acid hydrazide and various aldehydes or ketones.
Aplicaciones Científicas De Investigación
The potential applications of 4-(5-chlorothiophen-2-yl)-1H-pyrazole in scientific research are vast. This compound has been used in the development of new drugs, as well as in the study of various biological processes. It has been found to have potential applications in the treatment of cancer, as well as in the development of new antibiotics.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXXIOYDLGFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

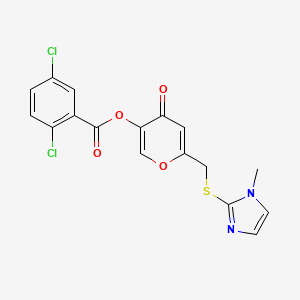
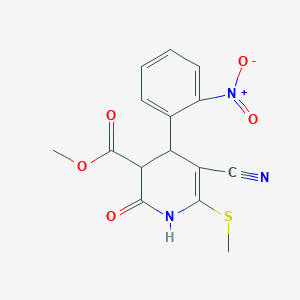
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)
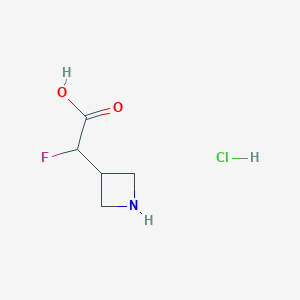
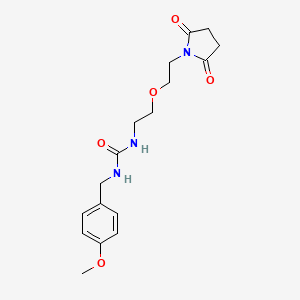
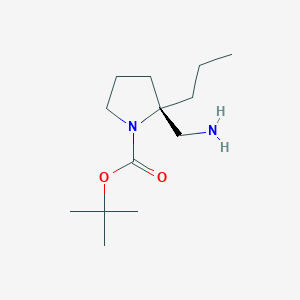
![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)
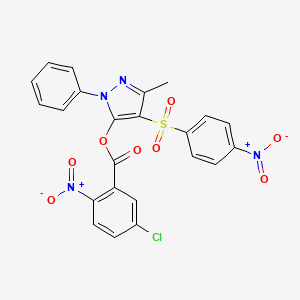
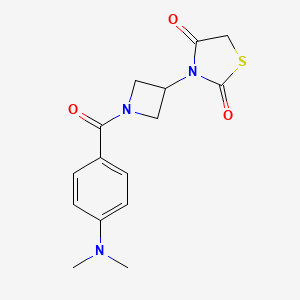
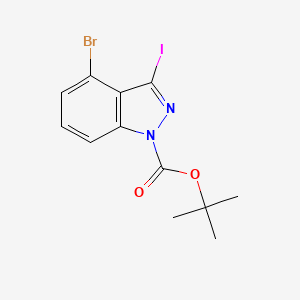
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
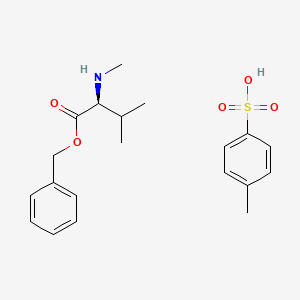
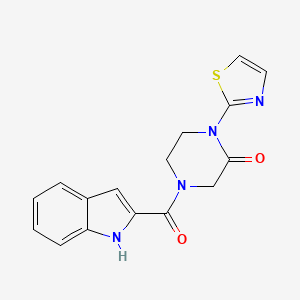
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)